N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
CAS No.: 951896-55-2
Cat. No.: VC11900349
Molecular Formula: C18H19ClN2O5S2
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951896-55-2 |
|---|---|
| Molecular Formula | C18H19ClN2O5S2 |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H19ClN2O5S2/c1-11-8-12(2)17(16(19)9-11)20-28(25,26)15-6-4-14(5-7-15)21-18(22)13(3)10-27(21,23)24/h4-9,13,20H,10H2,1-3H3 |
| Standard InChI Key | OCJBAFMKODRYKF-UHFFFAOYSA-N |
| SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C |
| Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3Cl)C)C |
Introduction
N-(2-chloro-4,6-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound features a sulfonamide group attached to a benzene ring and a thiazolidinone moiety. The presence of chlorine and methyl groups further contributes to its structural uniqueness and potential bioactivity.
Synthesis
The synthesis of this compound typically involves multistep reactions:
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Formation of the Thiazolidinone Ring:
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Reactants: A suitable amine precursor and a carbonyl compound.
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Catalyst: Acidic or basic medium.
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Reaction conditions: Moderate heating to form the heterocyclic thiazolidinone core.
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Sulfonamide Formation:
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Reactants: A sulfonyl chloride derivative and an amine group.
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Solvent: Nonpolar or polar aprotic solvents like dichloromethane.
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Conditions: Room temperature or slight heating.
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Final Coupling:
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The chlorinated and methyl-substituted phenyl groups are introduced via electrophilic substitution reactions.
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Biological Activities
Sulfonamides and thiazolidinone derivatives are known for their diverse bioactivities. The specific activities of this compound include:
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Antimicrobial Activity:
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Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
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The addition of a thiazolidinone enhances its spectrum against Gram-positive and Gram-negative bacteria.
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Anticancer Potential:
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Thiazolidinones are studied as inhibitors of cancer cell proliferation due to their ability to interfere with cellular signaling pathways.
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The chlorine substituent may improve lipophilicity, aiding in cellular uptake.
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Anti-inflammatory Effects:
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Sulfonamides have been reported to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
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Analytical Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques:
| Technique | Data/Results |
|---|---|
| NMR Spectroscopy | Chemical shifts confirm the presence of aromatic protons and functional groups. |
| Mass Spectrometry | Molecular ion peak at m/z = 379 (corresponding to [M+H]+). |
| IR Spectroscopy | Characteristic bands for sulfonamide (-SO2NH) at ~1350 cm⁻¹ and ~1150 cm⁻¹. |
| UV-Vis Spectroscopy | Absorption maxima indicating conjugated aromatic systems. |
Applications
Given its structural features, this compound has potential applications in:
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Pharmaceutical Development:
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As a lead compound for antimicrobial or anticancer drugs.
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Chemical Biology Studies:
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To explore sulfonamide-thiazolidinone hybrids' interaction with biological targets.
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Material Science:
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The sulfonamide group can be used in designing functionalized materials with specific properties.
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